Alisertib sodium - 1208255-63-3

Alisertib sodium

Catalog Number: EVT-259482
CAS Number: 1208255-63-3
Molecular Formula: C27H21ClFN4NaO5
Molecular Weight: 558.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alisertib Sodium is the sodium salt form of alisertib, a second-generation, orally bioavailable, selective inhibitor of the serine/threonine protein kinase Aurora A kinase, with potential antineoplastic activity. Upon oral administration, alisertib targets, binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation in susceptible cancer cells. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers and plays a key role in cancer cell proliferation.
Overview

Alisertib sodium, also known by its chemical formula C27H21ClFN4NaO5\text{C}_{27}\text{H}_{21}\text{Cl}\text{F}\text{N}_{4}\text{Na}\text{O}_{5}, is a small molecule and a selective inhibitor of aurora A kinase, a critical enzyme involved in cell division. This compound is classified under the category of benzazepines, which are characterized by a benzene ring fused to an azepine ring. Alisertib sodium is currently under investigation for its potential therapeutic applications in various cancers, including relapsed or refractory peripheral T-cell lymphoma and several other malignancies such as breast cancer and lung cancer .

Synthesis Analysis

Methods

The synthesis of alisertib sodium involves several steps that typically include the formation of the core benzazepine structure followed by various functional group modifications. The specific synthetic pathway has not been fully elucidated in public literature, but it generally involves:

  1. Formation of the Benzazepine Core: This step may involve cyclization reactions that create the fused ring system characteristic of benzazepines.
  2. Introduction of Side Chains: Functional groups such as chlorine, fluorine, and methoxy groups are introduced through substitution reactions.
  3. Formation of the Sodium Salt: The final step includes neutralizing the compound with sodium to form alisertib sodium.

Technical Details

The precise reaction conditions, catalysts, and solvents used in the synthesis are critical for achieving high yields and purity. Research into optimizing these parameters continues to be an area of active investigation within pharmaceutical chemistry.

Molecular Structure Analysis

Structure

Alisertib sodium features a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name for alisertib sodium is "sodium 4-{[13-chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoate hydrate."

Data

  • Molecular Weight: 558.93 g/mol
  • CAS Number: 1208255-63-3
  • Chemical Formula: C27H21ClFN4NaO5\text{C}_{27}\text{H}_{21}\text{Cl}\text{F}\text{N}_{4}\text{Na}\text{O}_{5}
  • Structural Features: The structure includes multiple heterocycles and aromatic systems contributing to its biological activity .
Chemical Reactions Analysis

Reactions

Alisertib sodium primarily functions as an inhibitor of aurora A kinase through competitive binding to its ATP-binding site. This inhibition disrupts normal mitotic processes within cancer cells.

Technical Details

The mechanism involves:

  • ATP Competition: Alisertib sodium competes with ATP for binding to aurora A kinase.
  • Phosphorylation Inhibition: By inhibiting this phosphorylation process, alisertib sodium prevents the proper assembly of the mitotic spindle and chromosome segregation during cell division .
Mechanism of Action

Alisertib sodium exerts its effects by selectively inhibiting aurora A kinase, leading to several downstream effects:

  1. Disruption of Mitotic Spindle Formation: This results in improper chromosome alignment and segregation.
  2. Inhibition of Cell Proliferation: By blocking cell division, alisertib sodium can induce apoptosis in rapidly dividing cancer cells.
  3. Regulation of Tumor Suppressor Proteins: It also influences pathways involving key proteins like p53, further enhancing its anti-cancer effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is very low at approximately 0.00145 mg/mL.
  • Melting Point: Specific melting point data is not widely reported but is essential for formulation development.

Chemical Properties

  • Log P (Partition Coefficient): Approximately 5.47, indicating high lipophilicity.
  • pKa Values: Strongest acidic pKa is 4.28; strongest basic pKa is 3.01.
  • Polar Surface Area: 108.76 Ų suggests limited permeability across biological membranes .
Applications

Alisertib sodium is primarily explored for its potential applications in oncology:

  • It has shown promise in clinical trials for treating various cancers including hormone receptor-positive breast cancer and small cell lung cancer.
  • The compound demonstrates activity both as a monotherapy and in combination with other chemotherapeutic agents, making it a candidate for further development in cancer treatment protocols .
Chemical Characterization and Synthesis of Alisertib Sodium

Structural Analysis and Molecular Properties

Alisertib sodium (C₂₇H₂₁ClFN₄NaO₅·H₂O; CAS 1208255-63-3) is a hydrated sodium salt formulation of the selective Aurora A kinase (AAK) inhibitor alisertib. Its molecular weight is 558.93 g/mol, featuring a complex polycyclic structure with a pyrimidobenzazepine core. Key functional groups include: a carboxylate moiety (enabling salt formation), ortho-fluorinated aryl ring, chloro-substituted benzazepine, and methoxybenzoate [1] [8]. The SMILES notation is "O.[Na+].COC1=C(C=CC(NC2=NC3=C(CN=C(C4=C3C=CC(Cl)=C4)C3=C(OC)C=CC=C3F)C=N2)=C1)C([O-])=O", highlighting the sodium coordination site [1] [6].

Molecular docking studies reveal that alisertib binds AAK's ATP-binding cleft through:

  • Hydrogen bonding with Lys162 and Glu211
  • Charge interactions involving the fluorophenyl group
  • π-π stacking between the pyrimidine ring and Phe144 [4] [5].This binding mode confers >200-fold selectivity for AAK (IC₅₀ = 1.2 nM) over Aurora B kinase (IC₅₀ = 396.5 nM) [6] [10].

Table 1: Molecular Properties of Alisertib Sodium

PropertyValueMethod/Reference
Empirical FormulaC₂₇H₂₁ClFN₄NaO₅·H₂ODrugBank [1]
Molecular Weight558.93 g/molMonoisotopic mass
CAS Number1208255-63-3Chemical registry
AAK Inhibition (IC₅₀)1.2 nMCell-free assay [6]
Aurora B Inhibition (IC₅₀)396.5 nMCell-free assay [6]
Selectivity Ratio (A/B)>200-foldHCT116 cells [2]

Synthetic Pathways and Optimization Strategies

The synthesis of alisertib employs a multi-step sequence originating from aminobenzophenone precursors (Scheme 1):

  • Sonogashira Coupling: Iodo-aminobenzophenones (e.g., 2a-c) react with protected propargylamine under Pd catalysis to form intermediates 3a-c [2].
  • Hydration/Deprotection: Alkynes undergo hydration to ketones, followed by amine deprotection.
  • Cyclization: Base-mediated cyclization yields azepines 4a-c.
  • Enamine Formation & Guanidine Condensation: Conversion to enamines 5a-c and reaction with functionalized guanidines constructs the pyrimidine ring, yielding alisertib precursors [2] [10].

Optimization Strategies:

  • Scaffold Refinement: Early lead MLN8054 exhibited dose-limiting somnolence due to GABA_A receptor binding (IC₅₀ = 330 nM). Structural modifications introduced ortho-methoxy groups to reduce CNS penetration [2].
  • Brain Exposure Reduction: Incorporating methoxy substituents (e.g., compound 9) decreased brain AUC by 3-fold in mice compared to MLN8054, while maintaining AAK potency [2].
  • Salt Formation: Sodium salt formulation (alisertib sodium) enhanced aqueous solubility (>25 mg/mL in DMSO) and oral bioavailability (F = 124% in rats) [2] [6].

Table 2: Key Optimization Milestones

CompoundAurora A IC₅₀ (nM)GABA_A IC₅₀ (nM)Brain AUC Reduction vs MLN8054
MLN805431330Baseline
9 (Methoxy)101503-fold
Alisertib1>1000>5-fold [2]

Physicochemical Profiling: Stability, Solubility, and Bioavailability

Solubility: Alisertib sodium exhibits moderate aqueous solubility (0.00145 mg/mL predicted), necessitating sodium salt formulation to improve dissolution. It is highly soluble in DMSO (>25 mg/mL) but insoluble in ethanol or water [6] [10].

Stability:

  • Chemical Stability: The acyl glucuronide metabolite (M1) demonstrates stability in phosphate buffer (pH 7.4), plasma, and urine, minimizing hydrolysis-related degradation [3].
  • Metabolic Stability: Oxidative metabolism primarily mediated by CYP3A4/5 contributes to clearance. In vitro half-life in human liver microsomes is >2 hours [3].

Bioavailability:

  • Absorption: Oral bioavailability reaches 124% in rats due to sodium salt-enhanced absorption [2].
  • Distribution: High plasma protein binding (>98%) limits free drug concentration. Volume of distribution (Vss = 2.21 L/kg in rats) indicates extensive tissue penetration [2] [5].
  • Metabolism & Excretion: Primary clearance involves:
  • Oxidation (CYP3A-dependent; >58% of recovered dose) → Major metabolites: O-desmethyl alisertib (M2), hydroxy alisertib (M3)
  • Glucuronidation (UGT1A1/1A3/1A8) → Acyl glucuronide M1 [3].Fecal excretion dominates (87.8% of dose), with renal elimination being minimal (2.7%) [3].

Table 3: Pharmacokinetic Profile of Alisertib Sodium

ParameterRat (IV)Rat (PO)Human (PO)
Clearance (CL)10.4 mL/min/kg-Low (est.)
Vss2.21 L/kg--
T₁/₂7.0 h-~20 h [3]
Bioavailability (F)-124%~70% (est.)
% Dose in Feces--87.8%

Comparative Analysis with Aurora Kinase Inhibitor Analogs

Alisertib demonstrates superior target specificity and therapeutic utility versus other Aurora kinase inhibitors:

Selectivity Profile:

  • MLN8054: First-gen AAK inhibitor with 150-fold A/B selectivity but significant GABA_A off-target activity (IC₅₀ = 330 nM) [2].
  • Pan-Inhibitors (e.g., VX-680): Inhibit AAK, Aurora B, and C but induce severe hematological toxicity due to Aurora B disruption [4] [5].
  • Alisertib: Achieves >200-fold AAK selectivity and minimal GABA_A binding (IC₅₀ >1000 nM), widening the therapeutic window [2] [10].

Efficacy in Combination Therapy:

  • Synergy with HDAC Inhibitors: Alisertib + romidepsin induces cytokinesis failure in T-cell lymphoma (TCL) models (exclusive to T-cell lineages), attributed to AAK-dependent mitotic dysregulation [7].
  • BRAF-Resistant Melanoma: Combined with MEK inhibitor trametinib, alisertib overcomes resistance in BRAF-mutant melanomas by dual suppression of mitotic signaling (AAK) and oncogenic pathways (MAPK) [9].

Table 4: Comparative Inhibitor Profiles

AgentAAK IC₅₀ (nM)Aurora B IC₅₀ (nM)Key Limitations
Alisertib1.2396.5None significant
MLN805431>5000GABA_A binding, somnolence
VX-680 (Pan-inh)0.618Hematotoxicity, narrow window
Barasertib (B-sel)13500.5Limited solid tumor activity

Mechanistic Differentiation: Unlike pan-Aurora inhibitors that cause histone H3 phosphorylation defects (Aurora B-mediated), alisertib selectively induces mitotic spindle aberrations and G₂/M arrest without triggering polyploidy—a hallmark of Aurora B inhibition [5] [7]. This underlies its reduced toxicity profile in clinical testing.

Compound Synonyms Table

SynonymIdentifier
Alisertib sodiumPrimary
MLN8237 sodiumDevelopment code
MLN8237-004External ID [1]
T76P158V9DUNII number
BDBM50334057Biodye ID

Properties

CAS Number

1208255-63-3

Product Name

Alisertib sodium

IUPAC Name

sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate

Molecular Formula

C27H21ClFN4NaO5

Molecular Weight

558.9 g/mol

InChI

InChI=1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1

InChI Key

WLPXWQKMVACWII-UHFFFAOYSA-M

SMILES

O=C([O-])C1=CC=C(NC2=NC=C3CN=C(C4=C(OC)C=CC=C4F)C5=CC(Cl)=CC=C5C3=N2)C=C1OC.[H]O[H].[Na+]

Solubility

Soluble in DMSO

Synonyms

Alisertib sodium hydrate, MLN8237-004

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.